![molecular formula C22H23NO4S2 B2601610 Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 959553-74-3](/img/structure/B2601610.png)
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C22H23NO4S2 . It has an average mass of 429.552 Da and a monoisotopic mass of 429.106842 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is complex, consisting of multiple functional groups including an ethyl group, a sulfamoyl group, and a thiophene-2-carboxylate group .Aplicaciones Científicas De Investigación
Organic Semiconductors
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate: is a thiophene derivative, which is a class of compounds known for their role in the advancement of organic semiconductors . These materials are crucial for developing organic field-effect transistors (OFETs) due to their ability to conduct electricity in the solid state. Their application in this field is driven by their potential for use in flexible electronic devices, offering a lightweight and adaptable alternative to traditional semiconductors.
Corrosion Inhibitors
Thiophene derivatives are also utilized in industrial chemistry as corrosion inhibitors . The specific structure of Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate could potentially be tailored to create protective coatings on metals, preventing oxidation and degradation caused by environmental exposure.
OLED Fabrication
The compound’s relevance extends to material science, particularly in the fabrication of organic light-emitting diodes (OLEDs) . OLED technology is widely used in display and lighting systems, and thiophene-based molecules contribute to the development of more efficient and durable OLED components.
Anticancer Properties
In the pharmaceutical industry, thiophene derivatives exhibit pharmacological properties, including anticancer activities . The structural complexity of Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate might interact with specific biological targets, offering a pathway for the development of new anticancer drugs.
Anti-inflammatory Drugs
Thiophene derivatives like Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate have been reported to possess anti-inflammatory properties . This makes them candidates for the development of nonsteroidal anti-inflammatory drugs (NSAIDs), which are widely used to reduce inflammation and pain.
Antimicrobial Agents
The antimicrobial activity of thiophene derivatives is another significant application in medicinal chemistry . The structural features of Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate could be harnessed to create new antibiotics or antiseptics, addressing the growing concern of antibiotic resistance.
Antihypertensive and Anti-atherosclerotic Effects
Thiophene compounds are known to exhibit antihypertensive and anti-atherosclerotic effects . As such, Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate may contribute to the development of treatments for cardiovascular diseases, which remain a leading cause of death globally.
Dental Anesthetics
Some thiophene derivatives are used as voltage-gated sodium channel blockers and dental anesthetics in Europe . The specific properties of Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate could potentially make it a candidate for use in dental procedures, providing pain relief during treatment.
Propiedades
IUPAC Name |
ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S2/c1-4-16-7-6-8-18(13-16)23-29(25,26)21-19(17-11-9-15(3)10-12-17)14-28-20(21)22(24)27-5-2/h6-14,23H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLBOFBZRGVAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

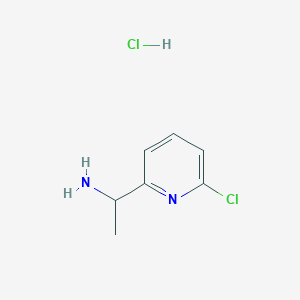
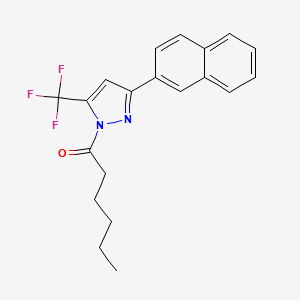
![3-Chloro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2601531.png)
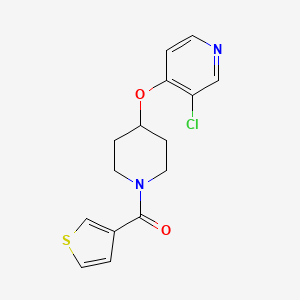
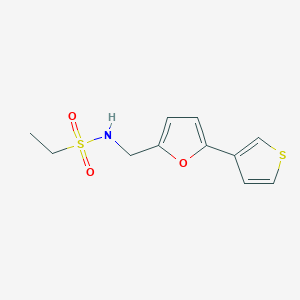
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2601540.png)


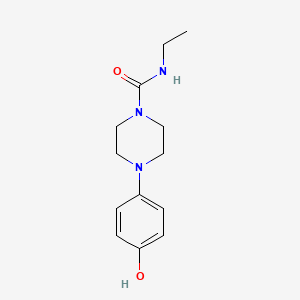
![2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2601545.png)

![3-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2601547.png)
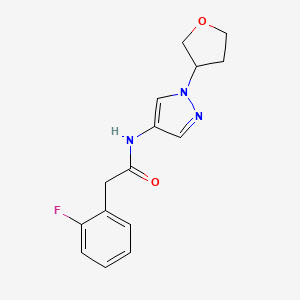
![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2601550.png)